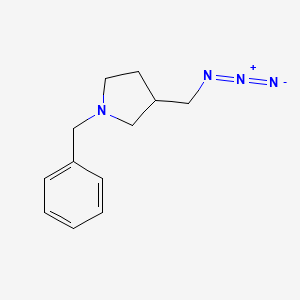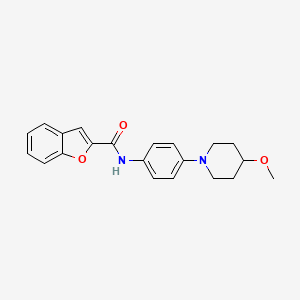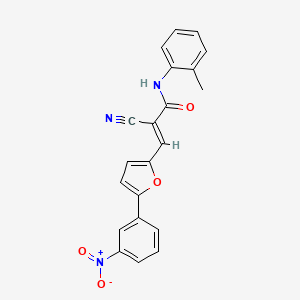![molecular formula C23H21NO6 B2379126 Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate CAS No. 938036-99-8](/img/structure/B2379126.png)
Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate, also known as ME-344, is a synthetic compound that has been studied for its potential use in cancer treatment. ME-344 belongs to a class of compounds known as furochromones, which have been shown to have anti-cancer properties. In
Aplicaciones Científicas De Investigación
Antibacterial Activity
Research has demonstrated the synthesis of novel organic compounds, including derivatives related to the chemical structure of interest, showing high levels of antibacterial activity. These compounds have been evaluated against bacterial cultures such as Staphylococcus aureus, E. coli, and Bacillus cereus, displaying bacteriostatic and bactericidal activities. The synthesized compounds were characterized using advanced instrumental methods, including IR spectra, NMR, and mass spectrometry, indicating their potential in developing new antibacterial agents (Behrami & Dobroshi, 2019).
Synthesis and Application in Organic Chemistry
The use of ionic liquids in the synthesis of benzo[c]chromen-6-ones, related to the compound , has been explored to enhance reaction efficiency. This methodology demonstrates the versatility of ionic liquids in facilitating organic reactions, including Suzuki coupling and lactonization, to synthesize a variety of benzo[c]chromen-6-ones efficiently. The process was successfully scaled up to multi-kilogram synthesis, highlighting its applicability in industrial settings (Kemperman et al., 2006).
Antioxidant Properties
Investigations into the antioxidant properties of new 4-hydroxycoumarin derivatives, structurally related to the compound of interest, have been conducted. These studies aim to measure the antioxidant activity in vitro, providing insights into the potential of these compounds in mitigating oxidative stress. The synthesis and evaluation of these compounds contribute to the understanding of their chemical behavior and potential therapeutic applications (Stanchev et al., 2009).
Fluorophore Application
The fluorescence properties of certain derivatives have been examined, revealing unique behaviors in protic environments. This research offers a foundation for developing new fluorogenic sensors based on the fluorescence "off-on" mechanism. Such studies underscore the potential of these compounds in analytical chemistry, particularly in the development of sensors and probes for various applications (Uchiyama et al., 2006).
Synthesis and Biological Activity
Further research has focused on synthesizing novel derivatives and evaluating their antimicrobial and biological activities. These studies involve the synthesis of compounds using environmentally friendly methods, characterizing them through spectral analysis, and assessing their antimicrobial efficacy. The results highlight the potential of these compounds in pharmaceutical applications, especially as antimicrobial agents (Tiwari et al., 2018).
Propiedades
IUPAC Name |
methyl 4-[2-(2-methoxyethylamino)-6-methyl-4-oxofuro[3,2-c]chromen-3-yl]benzoate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21NO6/c1-13-5-4-6-16-19(13)30-23(26)18-17(21(29-20(16)18)24-11-12-27-2)14-7-9-15(10-8-14)22(25)28-3/h4-10,24H,11-12H2,1-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SYVKFOKKDZNDFX-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)C3=C(C(=C(O3)NCCOC)C4=CC=C(C=C4)C(=O)OC)C(=O)O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21NO6 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
407.4 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![3-cyclohexyl-N-(2,8-dimethyl-4-oxo-4H-pyrido[1,2-a]pyrimidin-3-yl)propanamide](/img/structure/B2379047.png)

![N-(3-methylbenzo[d]thiazol-2(3H)-ylidene)-5-nitrofuran-2-carboxamide](/img/structure/B2379051.png)


![16-Butyl-12,18-dioxa-16-azapentacyclo[11.8.0.0^{2,11}.0^{4,9}.0^{14,19}]henicosa-1(13),2(11),4(9),5,7,14(19),20-heptaene-3,10-dione](/img/structure/B2379055.png)
![2-(2-(Dimethylamino)ethyl)-1-(2-fluorophenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2379056.png)

![Ethyl 4-[(6,7-dimethoxy-1,2,3,4-tetrahydroisoquinolin-1-yl)methoxy]benzoate](/img/structure/B2379058.png)
![N1-((3-(benzo[d][1,3]dioxole-5-carbonyl)oxazolidin-2-yl)methyl)-N2-(2-methoxybenzyl)oxalamide](/img/structure/B2379063.png)
![(2S)-1-[Methyl-[(3-methylthiophen-2-yl)methyl]amino]-3-propan-2-yloxypropan-2-ol](/img/structure/B2379064.png)
![7-isopropyl-N-(2-methoxyphenyl)-5-methyl-2-((2-methylbenzyl)thio)-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxamide](/img/structure/B2379065.png)